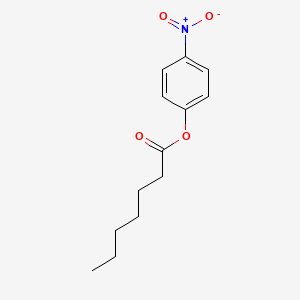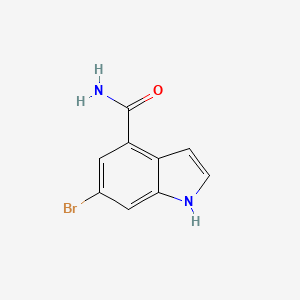![molecular formula C8H15NO B13978965 1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
1-Methoxy-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-6-azaspiro[25]octane is a heterocyclic compound that features a spiro linkage between a piperidine and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-6-azaspiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow microreaction systems. These systems allow for precise control of reaction parameters, leading to higher yields and safer production processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Methoxy-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can act as an electrophilic aminating agent, reacting with nucleophiles such as amines, thiols, and alcohols. This reactivity is due to the presence of the spiro-linked oxirane ring, which can undergo ring-opening reactions under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-phenyl-1-oxaspiro[2.5]octane: This compound features a phenyl group instead of an azaspiro linkage.
6-Benzyl-1-oxa-6-azaspiro[2.5]octane: This compound has a benzyl group attached to the spiro linkage.
Uniqueness
1-Methoxy-6-azaspiro[2.5]octane is unique due to its combination of a methoxy group and an azaspiro linkage. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-methoxy-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-6-8(7)2-4-9-5-3-8/h7,9H,2-6H2,1H3 |
InChI Key |
WEIFKGIRDLINKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC12CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


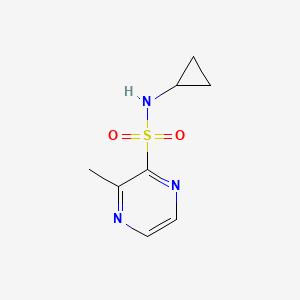
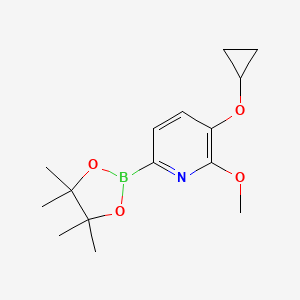
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)
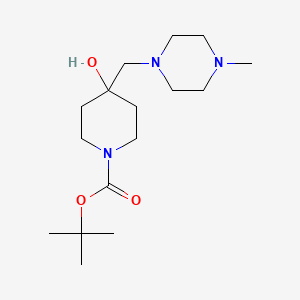

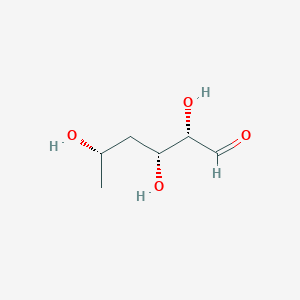
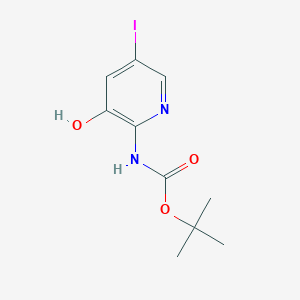
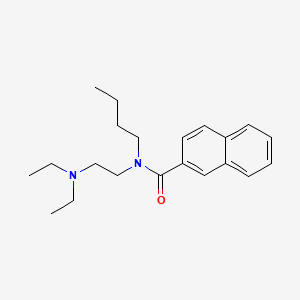
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)
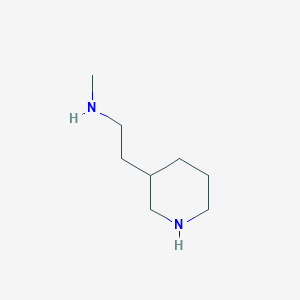

![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
